

# N-succinimidyl acrylate molecular weight

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## Compound of Interest

Compound Name: *N-succinimidyl acrylate*

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An In-Depth Technical Guide to **N-Succinimidyl Acrylate**: Properties, Mechanisms, and Applications

## Executive Summary

**N-Succinimidyl Acrylate** (NSA) is a heterobifunctional crosslinking reagent of significant interest to researchers in drug development, polymer chemistry, and materials science. This small molecule possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal acrylate group. The NHS ester provides high reactivity towards primary amines, forming stable amide bonds, while the acrylate group is a readily polymerizable vinyl functional group. This dual nature allows for a two-stage reactivity profile: first, the conjugation to amine-containing biomolecules such as proteins, peptides, or small molecule drugs, and second, the subsequent polymerization or surface grafting of the resulting conjugate. This guide provides a comprehensive overview of NSA's chemical properties, reaction mechanisms, and field-proven protocols for its application, offering researchers the foundational knowledge required to leverage this versatile reagent effectively.

## Chemical and Physical Properties of N-Succinimidyl Acrylate

A thorough understanding of the fundamental properties of a reagent is the bedrock of reproducible and successful experimentation. NSA is a white to light-yellow crystalline solid under standard conditions.<sup>[1][2][3]</sup> Its key properties are summarized below.

Property	Value	Source(s)
Molecular Weight	169.13 g/mol	[4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>	[1][4][7][8]
CAS Number	38862-24-7	[1][2][4][7][8]
Melting Point	68-72 °C	[2][6]
Appearance	White to light yellow powder/crystal	[1][2][3]
Solubility	Soluble in organic solvents (DMSO, DMF, Toluene, Chloroform)	[6][9]
Storage Conditions	2-8°C, moisture sensitive	[6][10]
SMILES	<chem>C=CC(=O)ON1C(=O)CCC1=O</chem>	[4]
InChI	1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2	[4]

## Core Chemistry and Mechanism of Action

The utility of NSA is rooted in the chemoselective reactivity of the NHS ester. This group reacts primarily with nucleophilic primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[11]

## The Aminolysis Reaction

The core reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The N-hydroxysuccinimide anion is an excellent leaving group, which drives the reaction to completion. The reaction releases N-hydroxysuccinimide as a byproduct.[11][12]

Figure 1: Aminolysis reaction of NSA with a primary amine.

## Critical Influence of pH

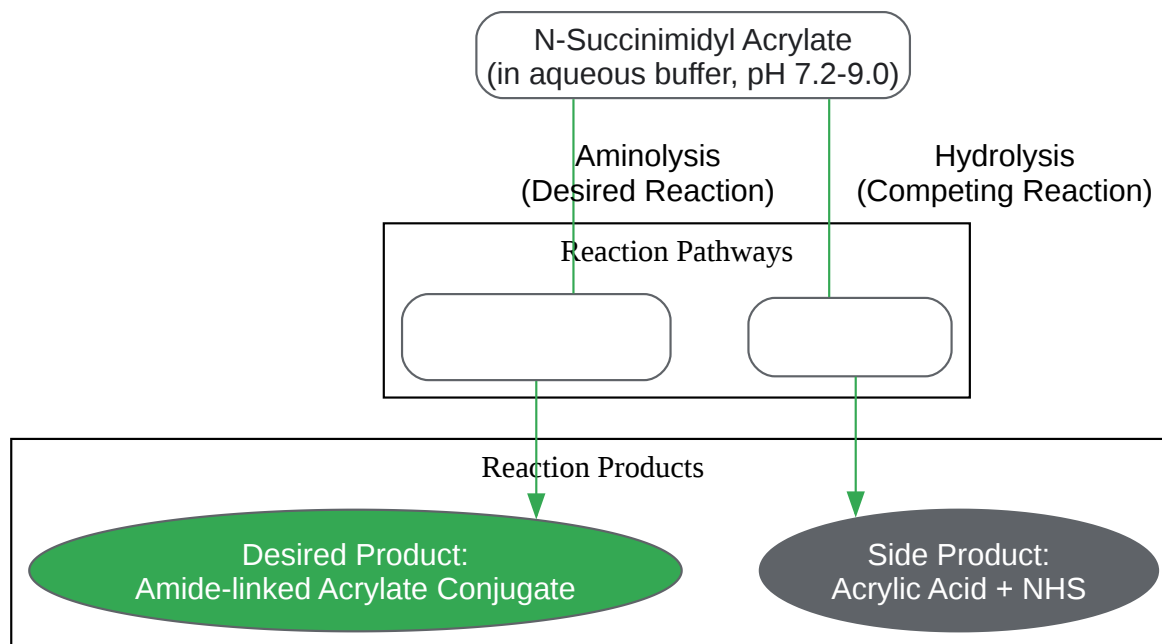
The success of the conjugation is critically dependent on the reaction pH. For the primary amine to be sufficiently nucleophilic, it must be in its unprotonated state ( $\text{-NH}_2$ ). The  $\text{pK}_a$  of the  $\epsilon$ -amino group of lysine is approximately 10.5. Therefore, performing the reaction at a pH below 9 ensures a sufficient concentration of the reactive, unprotonated amine without excessively promoting the competing hydrolysis reaction.

- **Optimal pH Range:** The reaction is most efficient in the pH range of 7.2 to 9.0.<sup>[3][4][11]</sup> A common and effective choice is a sodium bicarbonate or borate buffer at pH 8.3-8.5.<sup>[3][4][9]</sup>
- **Low pH ( $<7.0$ ):** The concentration of the nucleophilic amine decreases drastically as it becomes protonated ( $\text{-NH}_3^+$ ), leading to a significant drop in reaction efficiency.<sup>[13]</sup>
- **High pH ( $>9.0$ ):** While the amine is fully deprotonated, the rate of hydrolysis of the NHS ester increases dramatically, which can consume the reagent before it reacts with the target amine.

## The Competing Reaction: Hydrolysis

In aqueous buffers, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester. This reaction cleaves the ester, yielding acrylic acid and NHS, and renders the molecule incapable of conjugating to amines. This is the primary side reaction and the most common cause of low conjugation efficiency.<sup>[3][4][7]</sup>

The rate of hydrolysis is highly pH-dependent and increases with higher pH. One study on a similar NHS-ester system found the heterogeneous hydrolysis rate constant to be over three orders of magnitude higher than the aminolysis rate constant.<sup>[4][7]</sup> This underscores the importance of experimental design; under conditions of low protein concentration, hydrolysis can outcompete the desired reaction, potentially leading to non-covalent adsorption rather than covalent linkage.<sup>[3][4][7]</sup>



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Figure 2: Competing aminolysis and hydrolysis pathways for NSA.

## Applications in Bioconjugation and Polymer Science

The dual functionality of NSA makes it a powerful tool for creating advanced biomaterials.

- **Protein and Peptide Modification:** NSA can be used to introduce a polymerizable acrylate group onto a biomolecule. This "macromonomer" can then be copolymerized with other monomers to create protein-polymer conjugates, hydrogels for tissue engineering, or to graft the protein onto a surface.<sup>[14][15]</sup> For example, RGD peptides have been functionalized with NSA to create cell-adhesive hydrogels for biomedical applications.<sup>[14]</sup>
- **Synthesis of Functional Polymers:** NSA can be polymerized or copolymerized, typically via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), to create polymers with reactive NHS ester side chains.<sup>[16][17]</sup> These "activated" polymers can then be functionalized in a post-polymerization modification step by

reacting them with amine-containing molecules, providing a versatile platform for creating custom functional materials.

## Experimental Design and Protocols

As a Senior Application Scientist, my primary directive is to ensure robust and reproducible outcomes. The following protocols are designed as self-validating systems, with explanations for each critical choice.

### Critical Parameters for Success

- **Buffer Selection:**Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9] Recommended buffers are 50-100 mM sodium bicarbonate or sodium borate at pH 8.0-8.5.[4][9] Phosphate-buffered saline (PBS) at pH 7.4 can be used, but may result in lower efficiency; if used, the pH should be adjusted upwards by adding a concentrated bicarbonate solution.[9]
- **Reagent Preparation:** NSA is susceptible to hydrolysis from atmospheric moisture. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions of NSA immediately before use in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]
- **Stoichiometry (Molar Ratio):** The optimal molar ratio of NSA to protein depends on the number of available amines on the protein and the desired degree of labeling. A starting point for antibodies is typically a 10:1 to 20:1 molar excess of NSA to protein.[9] This excess helps ensure the aminolysis reaction competes effectively against hydrolysis.
- **Reaction Time and Temperature:** A typical reaction time is 1 hour at room temperature.[9] Longer incubation times do not necessarily improve yields and can increase the risk of protein degradation or non-specific side reactions.

### Protocol: General Protein Labeling with NSA

This protocol describes the covalent attachment of an acrylate moiety to a model protein, such as an IgG antibody.

Figure 3: Workflow for protein conjugation with NSA.

Methodology:

- Protein Preparation:
  - Dissolve the protein (e.g., IgG antibody) in 0.1 M sodium bicarbonate buffer, pH 8.3, to a concentration of 2-5 mg/mL.[\[9\]](#)
  - If the protein is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate, pH 8.3, to adjust the pH and buffer composition.[\[9\]](#)
  - Ensure the protein solution is free of amine-containing stabilizers (e.g., Tris, BSA, gelatin).[\[9\]](#)
- NSA Stock Solution Preparation:
  - Allow the vial of NSA to equilibrate to room temperature.
  - Prepare a 10 mM stock solution by dissolving the required amount of NSA in anhydrous DMSO. Vortex briefly to ensure complete dissolution.[\[9\]](#) This solution should be used immediately.
- Labeling Reaction:
  - Calculate the volume of NSA stock solution needed to achieve a 15:1 molar ratio of NSA to protein.
  - While gently stirring the protein solution, add the NSA stock solution dropwise.[\[9\]](#) This prevents localized high concentrations of NSA which can cause protein precipitation.
  - Allow the reaction to proceed for 1 hour at room temperature, protected from light.[\[9\]](#)
- Reaction Quenching (Optional but Recommended):
  - To stop the reaction and consume any remaining unreacted NSA, add a small amount of an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

- Purification of the Conjugate:
  - The goal is to separate the labeled protein from unreacted NSA, the NHS byproduct, and quenching reagents.
  - The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[9] Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
  - Apply the reaction mixture to the column. The larger protein conjugate will elute first, while the smaller molecules will be retained.
  - Collect the fractions containing the protein (often identifiable by color if a fluorescent dye is used or by monitoring absorbance at 280 nm).
- Characterization:
  - To confirm conjugation, more advanced techniques like Mass Spectrometry (to observe the mass shift) or NMR could be employed.
  - For routine quantification (if NSA were attached to a chromophore), the degree of labeling (DOL) can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the specific absorbance maximum of the attached molecule, applying a correction factor for any overlap.

## Troubleshooting and Expert Insights

- Problem: Low Labeling Efficiency.
  - Cause: This is almost always due to hydrolysis of the NSA.
  - Solution: Ensure the NSA stock solution is truly anhydrous and prepared immediately before use. Check the pH of the reaction buffer; if it has drifted too high (>9.0), remake it. Increase the molar excess of NSA, but be mindful that this can increase the risk of modifying functionally important lysine residues.
- Problem: Protein Precipitation During Reaction.

- Cause: High concentrations of the organic solvent (DMSO/DMF) from the NSA stock, or over-labeling of the protein, which can alter its solubility.
- Solution: Do not exceed 10% (v/v) of the organic solvent in the final reaction mixture. Add the NSA stock solution slowly and dropwise to the stirring protein solution.[9] Reduce the molar excess of NSA used in the reaction.

## Safety and Handling

**N-Succinimidyl Acrylate** is classified as harmful if swallowed and causes serious eye irritation.[4][5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Store the reagent at 2-8°C, protected from moisture.[6][10]

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